2-Bromo-6-nitrobenzaldehyde
Overview
Description
2-Bromo-6-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO3 and a molecular weight of 230.02 . It is a solid substance and is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of 2-Bromo-6-nitrobenzaldehyde can be achieved through a process involving 2-nitrobenzaldehyde and sulfuric acid, followed by the addition of N-Bromosuccinimide . Another method involves the use of Pd-Catalyzed C-H Activation .Molecular Structure Analysis
The IUPAC name for 2-Bromo-6-nitrobenzaldehyde is 2-bromo-6-nitrobenzaldehyde . The InChI code for this compound is 1S/C7H4BrNO3/c8-6-2-1-3-7 (9 (11)12)5 (6)4-10/h1-4H .Scientific Research Applications
- Summary of the Application: The compound 2-Bromo-6-nitrobenzaldehyde is used in the synthesis of analogues of historical indigo and Maya blue pigments . These pigments are created using an inquiry-based approach, where derivatives of indigo are synthesized and used as vat dyes for dyeing cotton or wool fabrics . They are also mixed with a sepiolite clay to create new hues or colors of Maya blues using a green chemistry hydrothermal microwave synthesis .
- Methods of Application or Experimental Procedures: In a round bottom flask of 50 mL, 0.5g of 2-nitrobenzaldehyde is dissolved in 10 mL of acetone and 18 mL of distilled water . This mixture is then subjected to a hydrothermal microwave synthesis .
- Results or Outcomes: The hydrothermal approach allows a very quick preparation of Maya analogue pigments (typically one hour) while illustrating a green chemistry approach . The obtained Maya pigments can have very different colors from their initial indigo derivative and furthermore undergo color change under annealing (thermochromism) or mechanical grinding (tribochromism) .
Safety And Hazards
2-Bromo-6-nitrobenzaldehyde is classified as having acute toxicity, both oral and dermal, and can cause skin irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-bromo-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIAMYXQKSDDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567716 | |
Record name | 2-Bromo-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzaldehyde | |
CAS RN |
20357-21-5 | |
Record name | 2-Bromo-6-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20357-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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